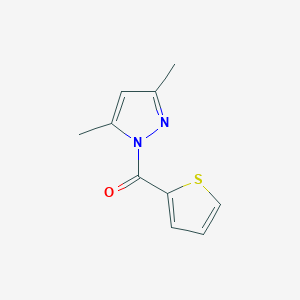![molecular formula C12H16N4OS2 B5627822 N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5627822.png)
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide" typically involves cyclization reactions and the functionalization of 1,3,4-thiadiazole and thiazole rings. For instance, compounds incorporating 1,3,4-thiadiazole units have been synthesized through reactions involving thioamides and chloroacetoacetate or analogous cyclization processes with yields varying from moderate to high. These methods highlight the synthetic strategies that might be applicable for synthesizing the compound of interest (Tang Li-jua, 2015).
Molecular Structure Analysis
Molecular structure analysis of compounds containing 1,3,4-thiadiazole and thiazole units often involves spectroscopic techniques such as IR, 1H NMR, and MS spectra, providing insights into the arrangement of atoms and the chemical environment within the molecule. These techniques are crucial for confirming the successful synthesis and understanding the structural features of the compound (I. Wawrzycka-Gorczyca & A. Siwek, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and structural motifs. For example, reactions involving the thiadiazole and thiazole rings can lead to a variety of derivatives with potential biological or physical properties. Studies on similar compounds have demonstrated their ability to undergo reactions like ring opening or substitution, depending on the conditions and reagents used, which can significantly alter their chemical properties and potential applications (Yu. O. Remizov, L. М. Pevzner, & M. Petrov, 2019).
Physical Properties Analysis
The physical properties of "N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide" would likely be determined by its molecular structure, such as solubility, melting point, and crystalline form. These properties are essential for understanding the compound's behavior in different environments and for its potential application in material science or other fields. Similar analyses for related compounds involve detailed crystallographic studies to elucidate their solid-state structure and physical characteristics (D. Lynch, 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, play a crucial role in determining the applications and usefulness of compounds like "N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide". Investigations into related molecules have explored their potential in forming various derivatives through electrophilic substitution, nucleophilic addition, or other chemical transformations, which can be foundational for further modifications or applications in different chemical contexts (K. Ravi Singh et al., 2022).
Mechanism of Action
While the specific mechanism of action for your compound is not available, it’s worth noting that 1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities. For example, they have been used as anticonvulsant agents, and several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .
Future Directions
The 1,3,4-thiadiazole scaffold is a versatile structure in medicinal chemistry, and there is ongoing research to develop novel, more effective therapeutics based on this scaffold . Future directions could include further modifications of the 1,3,4-thiadiazole moiety to enhance its pharmacological properties and reduce any potential toxicity.
properties
IUPAC Name |
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS2/c1-3-5-10-14-8(7-18-10)12(17)13-6-11-16-15-9(4-2)19-11/h7H,3-6H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSKBNQWDQGBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCC2=NN=C(S2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Ethyl-1,3,4-thiadiazol-2-YL)methyl]-2-propyl-1,3-thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(tetrahydro-2H-pyran-4-yl)-2-(2H-tetrazol-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5627754.png)
![2-(2-fluorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5627757.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5627762.png)
![(3-hydroxyphenyl)[4-(4-methoxyphenoxy)piperidin-1-yl]acetic acid](/img/structure/B5627767.png)
![2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5627774.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5627779.png)


![2-allyl-9-(tetrahydro-2-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627797.png)

![methyl 4-{6-amino-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B5627806.png)
![N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidin-3-ylbenzamide](/img/structure/B5627818.png)
![4-[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5627825.png)